N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3,5-dimethylphenyl group and a 4-methoxypiperidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with neurotransmitter systems and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular signaling pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)benzamide: Similar structure but with a methyl group instead of a methoxy group on the piperidine ring.
N-(3,5-dimethylphenyl)-4-(4-hydroxypiperidin-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the piperidine ring.
N-(3,5-dimethylphenyl)-4-(4-chloropiperidin-1-yl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group on the piperidine ring.
Uniqueness
N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity, pharmacological properties, and potential applications. The methoxy group may enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with molecular targets.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-12-16(2)14-18(13-15)22-21(24)17-4-6-19(7-5-17)23-10-8-20(25-3)9-11-23/h4-7,12-14,20H,8-11H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOUPRNDMZKQDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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